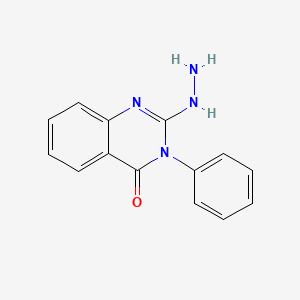

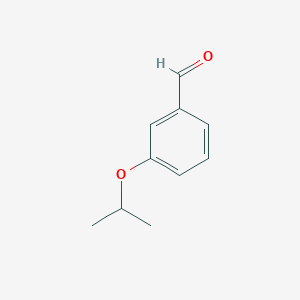

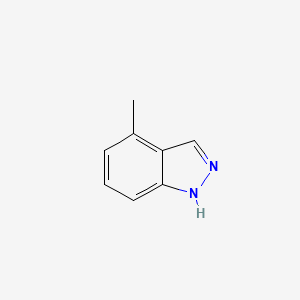

![molecular formula C11H12N2 B1298999 2,3,4,5-Tetrahidro-1H-pirido[4,3-b]indol CAS No. 6208-60-2](/img/structure/B1298999.png)

2,3,4,5-Tetrahidro-1H-pirido[4,3-b]indol

Descripción general

Descripción

2,3,4,5-Tetrahidro-1H-pirido[4,3-b]indol es un compuesto heterocíclico que ha despertado un interés significativo en el campo de la química medicinal debido a sus posibles actividades biológicas. Este compuesto se caracteriza por un sistema de anillos fusionados que contiene tanto unidades de piridina como de indol, que contribuyen a sus propiedades químicas únicas y actividades biológicas .

Aplicaciones Científicas De Investigación

Química: Utilizado como un bloque de construcción para la síntesis de moléculas orgánicas complejas.

Biología: Investigado por su papel en la modulación de vías biológicas y actividades enzimáticas.

Medicina: Explorado por sus propiedades antitumorales, antiinflamatorias y neuroprotectoras.

Industria: Utilizado en el desarrollo de productos farmacéuticos y agroquímicos.

Análisis Bioquímico

Biochemical Properties

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in cancer cell proliferation. It has been shown to inhibit the activity of c-Met, a receptor tyrosine kinase that is often overexpressed in cancer cells . This inhibition leads to a decrease in cancer cell proliferation and an increase in apoptosis. Additionally, 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole interacts with other biomolecules such as DNA and RNA, further influencing cellular processes .

Cellular Effects

The effects of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole on various cell types have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis in a dose-dependent manner . It affects cell signaling pathways, particularly those involving c-Met, leading to alterations in gene expression and cellular metabolism . The compound’s impact on cell function includes the inhibition of cell cycle progression and the induction of cell death, making it a promising candidate for anti-cancer therapy .

Molecular Mechanism

At the molecular level, 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole exerts its effects through several mechanisms. It binds to the active site of c-Met, inhibiting its kinase activity and preventing downstream signaling . This binding interaction disrupts the normal function of c-Met, leading to reduced cell proliferation and increased apoptosis. Additionally, the compound has been shown to interact with DNA, causing changes in gene expression that further contribute to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cancer cell proliferation and induction of apoptosis . The stability and degradation of the compound must be carefully monitored to ensure its efficacy in experimental settings .

Dosage Effects in Animal Models

The effects of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole vary with different dosages in animal models. At lower doses, the compound effectively inhibits cancer cell proliferation without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a key role in the metabolism of this compound, leading to the formation of various metabolites . These metabolic processes can influence the compound’s activity and toxicity, making it essential to understand its metabolic pathways for effective therapeutic use .

Transport and Distribution

Within cells and tissues, 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole influences its activity and function. The compound has been shown to localize in the nucleus, where it interacts with DNA and affects gene expression . Additionally, it can be found in the cytoplasm, where it interacts with various signaling proteins and enzymes . The targeting signals and post-translational modifications that direct the compound to specific subcellular compartments are important factors in its overall biological activity .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2,3,4,5-tetrahidro-1H-pirido[4,3-b]indol típicamente implica la ciclización de bases de Schiff. El proceso se puede llevar a cabo utilizando bases complejas como la amida de sodio (NaNH2) y la amida de potasio (KNH2) en presencia de alcoholatos como el terc-butóxido de sodio (t-BuONa) o el terc-butóxido de potasio (t-BuOK). La reacción se lleva a cabo en disolventes inertes libres de protones como benceno, ciclohexano, tolueno o tetrahidrofurano (THF) a temperaturas que oscilan entre 20 °C y el punto de ebullición del disolvente .

Métodos de Producción Industrial

La producción industrial de this compound puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden aumentar el rendimiento y la eficiencia. Además, la incorporación de catalizadores de transferencia de fase y bases organometálicas puede simplificar aún más el proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

2,3,4,5-Tetrahidro-1H-pirido[4,3-b]indol experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados de quinolina.

Reducción: Las reacciones de reducción pueden producir derivados tetrahidro con actividades biológicas alteradas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan con frecuencia.

Sustitución: Se utilizan reactivos como halógenos (Cl2, Br2) y nucleófilos (NH3, RNH2) en condiciones controladas.

Principales Productos Formados

Oxidación: Derivados de quinolina.

Reducción: Derivados tetrahidro.

Sustitución: Derivados de indol funcionalizados con posibles aplicaciones terapéuticas.

Mecanismo De Acción

El mecanismo de acción de 2,3,4,5-tetrahidro-1H-pirido[4,3-b]indol implica su interacción con objetivos y vías moleculares específicas:

Comparación Con Compuestos Similares

2,3,4,5-Tetrahidro-1H-pirido[4,3-b]indol se puede comparar con otros compuestos similares, como:

Indol: Una estructura más simple con un solo sistema de anillos fusionados, que carece del anillo de piridina adicional.

Quinolina: Contiene un sistema de anillos fusionados de benceno y piridina, pero carece de la unidad de indol.

Singularidad

La combinación única de anillos de piridina e indol en this compound contribuye a sus propiedades químicas distintivas y a sus actividades biológicas mejoradas, lo que lo convierte en un compuesto valioso en la química medicinal .

Propiedades

IUPAC Name |

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPROHCOBMVQVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352329 | |

| Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6208-60-2 | |

| Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do structural modifications of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole influence its activity?

A1: Research indicates that even subtle changes in the substituents of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole significantly impact its biological activity. For example, introducing specific substituents at the 2- and 8- positions of the core structure can significantly enhance its antagonistic activity towards histamine H1 and serotonin 5-HT6 receptors. [] Furthermore, the nature of the substituent at the 5-position, particularly the presence of a vinyl group linked to a pyridine ring, appears to be crucial for potent H1 and 5-HT6 receptor antagonism. [] These findings underscore the importance of precise structural modifications in optimizing the therapeutic potential of this scaffold.

Q2: Have any studies investigated the impact of stereochemistry on the activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives?

A2: Yes, investigations into a series of 1,2,3,4,5,5a,6,10b-octahydroazepino[4,3-b]indoles, structural analogs of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole, revealed that different therapeutic targets exhibit varying degrees of sensitivity to the cis- and trans-configurations of these molecules. [] This suggests that stereochemistry plays a crucial role in determining the binding affinity and selectivity of these compounds towards specific targets.

Q3: Have any QSAR models been developed for 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives?

A3: Yes, researchers have successfully developed QSAR models to predict the EC50 values of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives as potential cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. [] These models employed techniques like Gene Expression Programming (GEP) and utilized molecular descriptors to establish correlations between the chemical structure and the biological activity of these compounds. Notably, the GEP model demonstrated promising predictive capabilities, suggesting its potential in guiding the development of novel 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole-based CFTR potentiators. []

Q4: What is the mechanism of action of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives in relation to CFTR?

A4: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives have been identified as a novel chemotype of CFTR potentiators. [] While their exact mechanism of action is still under investigation, these compounds are believed to interact with the CFTR protein, improving its channel gating properties. This enhanced gating helps to restore chloride ion transport across cell membranes, addressing a key defect associated with CF-causing mutations. []

Q5: Beyond CFTR, what other biological targets do 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives interact with?

A5: Research indicates that 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives exhibit a diverse range of biological activities, suggesting interactions with various targets. These include:

- Histamine H1 receptors: Several derivatives demonstrate antagonistic activity towards H1 receptors, making them potentially useful for treating allergies. [, , , ]

- Serotonin 5-HT receptors: Certain derivatives act as antagonists for specific serotonin receptor subtypes, such as 5-HT2C and 5-HT6, which are implicated in various neurological and psychiatric disorders. [, , , ]

- Aldose reductase: Some 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives have demonstrated potent inhibitory activity against aldose reductase, an enzyme involved in the pathogenesis of diabetic complications. [, , ]

- c-Met kinase: Certain derivatives exhibit inhibitory activity against c-Met kinase, a tyrosine kinase receptor often deregulated in several cancers. []

Q6: What is known about the pharmacokinetic properties of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives?

A6: While comprehensive PK/PD data for all derivatives is limited, research on specific compounds provides valuable insights. For instance, a γ-carboline derivative (compound 39 in []) exhibited promising drug-like properties in vitro and demonstrated good oral bioavailability with detectable distribution to the lungs in rats. [] Another study exploring the pharmacokinetics of an injectable dosage form of GK-2, a dipeptide mimetic incorporating the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole scaffold, in rabbits revealed a relatively short half-life (0.9±0.1 h) from blood plasma, classifying it as a "short-lived" drug. [] These findings emphasize the importance of optimizing pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) for specific 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives to enhance their therapeutic potential.

Q7: Has the efficacy of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives been evaluated in cellular or animal models?

A7: Yes, several studies have explored the efficacy of these derivatives in various models:

- CFTR potentiation: A specific γ-carboline derivative effectively rescued the gating defect of F508del- and G551D-CFTR, two common mutations associated with cystic fibrosis, in cell-based assays. []

- Antioxidant activity: Carboxymethylated pyridoindole derivatives, designed as bifunctional compounds with antioxidant and aldose reductase inhibitory activities, exhibited significant antioxidant effects in an in vitro model of free radical-induced haemolysis of rat erythrocytes. [] These compounds effectively prolonged the lag period before the onset of AAPH-induced haemolysis, demonstrating their ability to protect cells from oxidative damage. []

- Neuroprotective effects: Dimebon (2,8-Dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride), a well-known derivative, has been investigated for its neuroprotective properties. In a mouse model, Dimebon effectively prevented alterations in brain lipid metabolism induced by tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in neurodegenerative diseases. [] Dimebon co-administration with TNF-α prevented the cytokine-induced changes in the levels of various phospholipids in different brain regions, highlighting its potential in mitigating TNF-α-mediated neuroinflammation and associated lipid dysregulation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

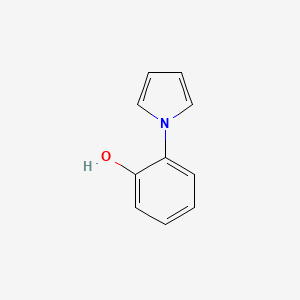

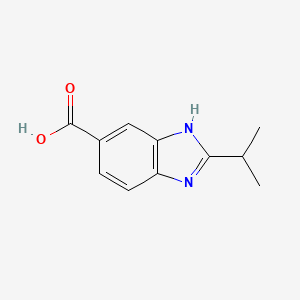

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)

![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methylsulfanyl]-acetic acid](/img/structure/B1298965.png)